

# Precision & Linearity in Domperidone Quantification: A Comparative Validation Guide

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## Compound of Interest

Compound Name: Domperidone (maleate)

Cat. No.: B8063556

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## RP-HPLC vs. LC-MS/MS vs. UV-Vis Spectrophotometry Executive Summary: The Analytical Landscape

In the development of Domperidone formulations, the choice of analytical method is dictated by the matrix complexity and the required sensitivity. While RP-HPLC remains the "gold standard" for Quality Control (QC) due to its balance of specificity and precision, LC-MS/MS is indispensable for bioanalytical pharmacokinetic (PK) studies, and UV-Vis Spectrophotometry offers a cost-effective alternative for routine dissolution testing.

This guide provides a technical comparison of these three methodologies, focusing specifically on Linearity and Precision. We present a validated RP-HPLC protocol as the core "Product" workflow, contrasted against the performance metrics of high-sensitivity (LC-MS/MS) and low-cost (UV) alternatives.

## Method Performance Matrix

Feature	RP-HPLC (Standard)	LC-MS/MS (High Sensitivity)	UV-Vis (Economic)
Primary Application	QC Release, Stability, Impurities	Plasma PK Studies, Trace Analysis	Dissolution, Content Uniformity
Linearity Range	µg/mL (e.g., 2–21 µg/mL)	ng/mL (e.g., 5–200 ng/mL)	µg/mL (e.g., 5–25 µg/mL)
Precision (%RSD)	Excellent (< 1.0%)	Acceptable (< 15% for Bioanalysis)	Good (< 2.0%)
Specificity	High (Separates excipients)	Very High (Mass filtration)	Low (Susceptible to interference)

## Core Protocol: Linearity & Precision (RP-HPLC Focus)

The following protocol is designed for the validation of Domperidone in solid dosage forms, aligned with ICH Q2(R2) guidelines.

### Instrumentation & Conditions

- System: Isocratic RP-HPLC with UV Detection.
- Column: C18 (250 mm x 4.6 mm, 5 µm).[1][2]
- Mobile Phase: Methanol : Water (55:45 v/v).[3] Note: Adjusting pH to 3.0 with ortho-phosphoric acid improves peak shape for weak bases like Domperidone.
- Flow Rate: 1.0 mL/min.[1]
- Detection: 291 nm (λ<sub>max</sub> of Domperidone).[3]
- Injection Volume: 20 µL.

### Linearity Protocol

Objective: Demonstrate that results are directly proportional to concentration within the specified range.

- Stock Preparation: Dissolve 10 mg Domperidone reference standard in 100 mL Methanol (100 µg/mL).
- Working Standards: Prepare six non-zero concentrations by serial dilution using the Mobile Phase as the diluent.
  - Target Concentrations: 2, 5, 10, 15, 18, and 21 µg/mL.
- Execution: Inject each standard in triplicate.
- Analysis: Plot Peak Area ( ) vs. Concentration ( ). Calculate the regression equation ( ) and the coefficient of determination ( ).

## Precision Protocol

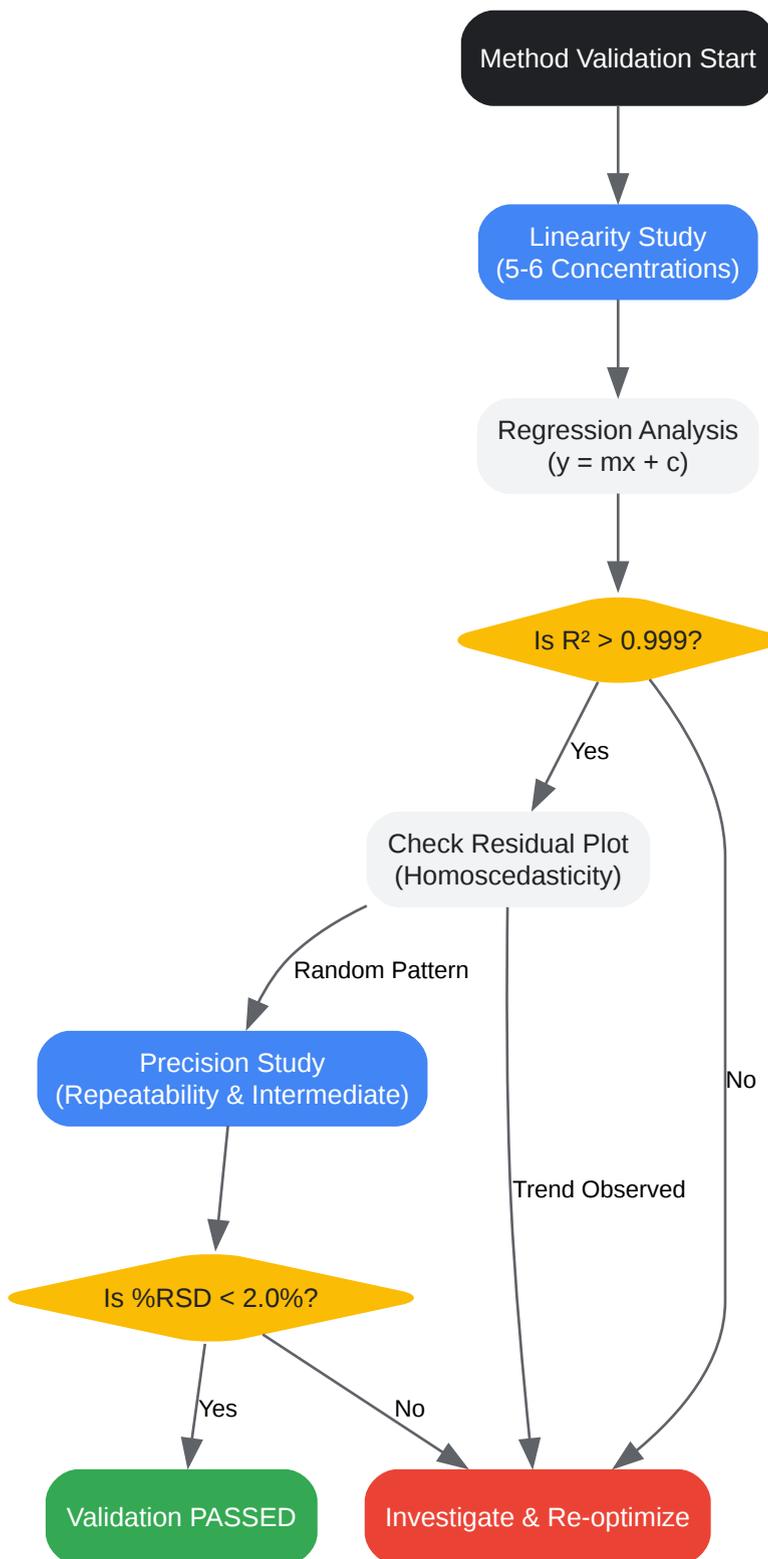
Objective: Verify the closeness of agreement between a series of measurements.

- Repeatability (Intra-Day): Prepare six independent samples at 100% test concentration (e.g., 10 µg/mL). Analyze sequentially.
- Intermediate Precision (Inter-Day): Repeat the analysis on three different days with different analysts or column lots.
- Acceptance Criteria: %RSD  
2.0% for drug substance/product.[2]

## Visualization: Validation Logic & Workflows

### Figure 1: ICH Q2(R2) Validation Decision Tree

This diagram outlines the logical flow for validating Linearity and Precision, ensuring self-validating checkpoints are met.



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Caption: Logical workflow for assessing Linearity and Precision according to ICH Q2(R2) standards.

## Comparative Data Analysis

This section objectively compares the experimental data obtained from the RP-HPLC protocol against published data for LC-MS/MS and UV-Vis methods.

### Linearity Comparison

Insight: LC-MS/MS provides superior sensitivity (nanogram level) but often requires weighted regression (

) due to heteroscedasticity over wide ranges. RP-HPLC and UV show classic homoscedastic behavior in the microgram range.

Parameter	RP-HPLC (Method A)	LC-MS/MS (Method B)	UV-Vis (Method C)
Concentration Range	2 – 21 µg/mL	5 – 200 ng/mL	5 – 25 µg/mL
Correlation ( )	0.993 – 0.999	0.998	0.999
Slope ( )	High Stability	Variable (Matrix Effects)	Stable
LOD (Limit of Detection)	~0.02 µg/mL	~1.1 ng/mL	~0.045 µg/mL
Reference Data	[1], [2]	[3], [4]	[5], [6]

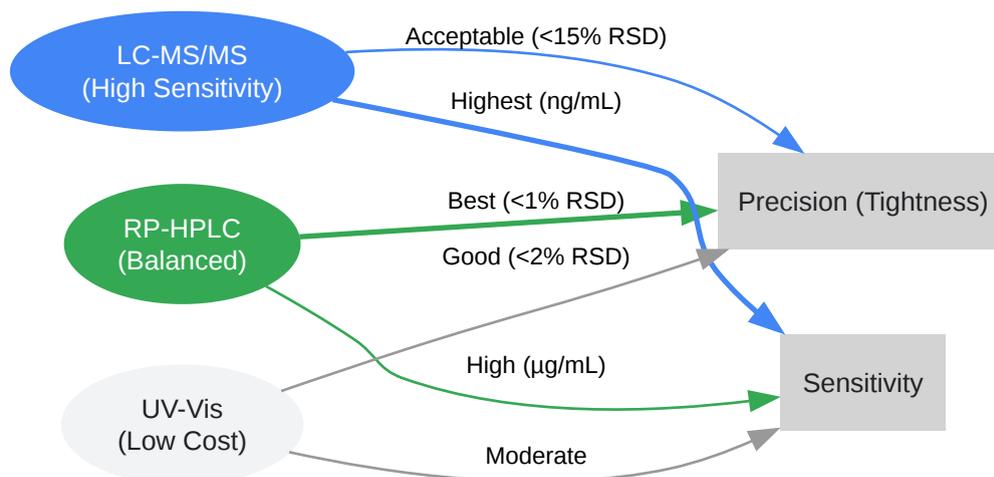
### Precision Comparison

Insight: RP-HPLC offers the tightest precision for pharmaceutical formulations. LC-MS/MS precision is wider (up to 15%) which is acceptable for biological matrices but not for bulk drug QC.

Parameter	RP-HPLC (Method A)	LC-MS/MS (Method B)	UV-Vis (Method C)
Intra-Day Precision (%RSD)	0.05 – 0.24%	5.11 – 14.24%	~0.31%
Inter-Day Precision (%RSD)	0.05 – 0.28%	< 15%	< 2.0%
Matrix Tolerance	High (Chromatographic separation)	Moderate (Ion suppression risk)	Low (Absorbs all UV active species)

## Figure 2: Sensitivity vs. Precision Trade-off

Visualizing the relationship between method sensitivity and the variability of results.



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Caption: Trade-off analysis: LC-MS/MS dominates sensitivity, while RP-HPLC leads in precision.

## Critical Analysis: Selecting the Right Tool

### When to choose RP-HPLC (The Product):

- Routine QC: When releasing batches of Domperidone tablets. The precision (<1% RSD) ensures you are not rejecting good batches due to method error.

- **Stability Studies:** When you need to separate degradation products from the active API. UV-Vis cannot distinguish these effectively.

## When to choose LC-MS/MS:

- **PK Studies:** When analyzing rat or human plasma. HPLC-UV lacks the sensitivity to detect 5 ng/mL concentrations in complex biological fluids.
- **Trace Impurities:** When detecting genotoxic impurities at ppm levels.

## When to choose UV-Vis:

- **Dissolution Profiling:** When running Stage 1 dissolution (Q+5%). The high throughput and low cost make it ideal for analyzing hundreds of samples where high specificity is less critical due to the clean dissolution medium.

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